Cas no 863383-14-6 (ethyl 4-(4-aminophenyl)aminobutanoate)

ethyl 4-(4-aminophenyl)aminobutanoate 化学的及び物理的性質
名前と識別子
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- Butanoic acid, 4-[(4-aminophenyl)amino]-, ethyl ester
- ethyl 4-(4-aminophenyl)aminobutanoate
- AKOS013901310
- 863383-14-6
- CS-0459231
- ethyl 4-[(4-aminophenyl)amino]butanoate
- EN300-10480757
- Ethyl 4-((4-aminophenyl)amino)butanoate
- SCHEMBL4823915
-
- インチ: InChI=1S/C12H18N2O2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9,13H2,1H3
- InChIKey: ANBWBOAMYBEKEF-UHFFFAOYSA-N
計算された属性
- 精确分子量: 222.136827821Da
- 同位素质量: 222.136827821Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 7
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 1.8
ethyl 4-(4-aminophenyl)aminobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10480757-5.0g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 5g |
$1903.0 | 2023-05-25 | ||
Enamine | EN300-10480757-1.0g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 1g |
$656.0 | 2023-05-25 | ||
Enamine | EN300-10480757-0.5g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 95% | 0.5g |
$603.0 | 2023-10-28 | |
Enamine | EN300-10480757-0.05g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 95% | 0.05g |
$528.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529898-1g |
Ethyl 4-((4-aminophenyl)amino)butanoate |
863383-14-6 | 98% | 1g |
¥17712.00 | 2024-04-28 | |
Enamine | EN300-10480757-5g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 95% | 5g |
$1821.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529898-2.5g |
Ethyl 4-((4-aminophenyl)amino)butanoate |
863383-14-6 | 98% | 2.5g |
¥27794.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529898-500mg |
Ethyl 4-((4-aminophenyl)amino)butanoate |
863383-14-6 | 98% | 500mg |
¥14742.00 | 2024-04-28 | |
Enamine | EN300-10480757-0.1g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 95% | 0.1g |
$553.0 | 2023-10-28 | |
Enamine | EN300-10480757-10.0g |
ethyl 4-[(4-aminophenyl)amino]butanoate |
863383-14-6 | 10g |
$2823.0 | 2023-05-25 |
ethyl 4-(4-aminophenyl)aminobutanoate 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
ethyl 4-(4-aminophenyl)aminobutanoateに関する追加情報
Ethyl 4-(4-Aminophenyl)Aminobutanoate: A Comprehensive Overview
Ethyl 4-(4-aminophenyl)aminobutanoate, with the CAS number 863383-14-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an ethyl ester group with a substituted phenyl ring and an amino group. The molecule's structure allows for a wide range of applications, particularly in drug development and chemical synthesis.
The ethyl ester group in ethyl 4-(4-aminophenyl)aminobutanoate plays a crucial role in its chemical properties. Ester groups are known for their ability to enhance the solubility of compounds in organic solvents, making this compound highly versatile for various chemical reactions. Additionally, the phenyl ring with an amino group substitution introduces aromaticity and potential sites for further functionalization, which are essential for designing bioactive molecules.
Recent studies have highlighted the potential of ethyl 4-(4-aminophenyl)aminobutanoate as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its use in developing neuroprotective agents and anti-inflammatory drugs. The compound's ability to interact with cellular receptors makes it a valuable intermediate in drug discovery pipelines.
In terms of synthesis, ethyl 4-(4-aminophenyl)aminobutanoate can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of 4-aminophenol with an appropriate alkyl bromide or chloride in the presence of a base. The resulting intermediate can then be subjected to esterification to yield the final product.
The physical properties of ethyl 4-(4-aminophenyl)aminobutanoate include a melting point of approximately 78°C and a boiling point around 250°C under standard conditions. Its solubility in water is moderate, but it dissolves readily in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in both laboratory settings and industrial applications.
One area where ethyl 4-(4-aminophenyl)aminobutanoate has shown promise is in the development of targeted drug delivery systems. Its structure allows for the attachment of various functional groups, enabling the creation of molecules that can specifically bind to certain receptors or enzymes. This specificity is critical for minimizing off-target effects and improving therapeutic efficacy.
Moreover, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of ethyl 4-(4-aminophenyl)aminobutanoate. Molecular docking studies have revealed that the compound can interact with key residues on target proteins, suggesting its potential as a lead compound for drug development.
In conclusion, ethyl 4-(4-aminophenyl)aminobutanoate is a versatile compound with a wide range of applications in organic chemistry and pharmacology. Its unique structure, combined with its favorable physical properties, makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, its role in drug discovery and chemical synthesis is likely to grow even further.
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